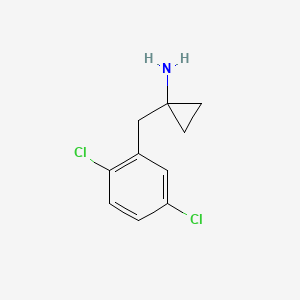

1-(2,5-Dichlorobenzyl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C10H11Cl2N/c11-8-1-2-9(12)7(5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |

InChI Key |

BTGHWIKWENWIHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=C(C=CC(=C2)Cl)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 2,5 Dichlorobenzyl Cyclopropan 1 Amine

Elucidation of Precursor Synthesis and Key Intermediates for 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine

The synthesis of the cyclopropylamine (B47189) core can be approached through several established routes. One common industrial method begins with γ-butyrolactone, which is converted to cyclopropanecarboxamide. google.com This intermediate then undergoes a Hofmann rearrangement, typically using an aqueous alkali hypochlorite (B82951) solution, to yield cyclopropan-1-amine. google.com An alternative and more direct route is the Kulinkovich-Szymoniak reaction, which can generate primary cyclopropylamines from nitriles and Grignard reagents in a process mediated by a titanium catalyst. organic-chemistry.org

The second key intermediate is an electrophilic 2,5-dichlorobenzyl species. This is typically prepared from precursors where the 2,5-dichloro substitution pattern is already established. For instance, 2,5-dichlorobenzoic acid can be reduced to 2,5-dichlorobenzyl alcohol using reducing agents like lithium aluminium hydride. google.com The resulting alcohol is then converted into a more reactive leaving group, such as 2,5-dichlorobenzyl chloride, through treatment with reagents like thionyl chloride (SOCl₂). google.com Alternatively, free-radical bromination of 2,5-dichlorotoluene (B98588) using N-bromosuccinimide (NBS) can directly yield 2,5-dichlorobenzyl bromide, another excellent precursor for the final coupling step. youtube.com

Development and Optimization of Core Cyclopropanation Reactions

The formation of the cyclopropylamine ring is a critical aspect of the synthesis, with numerous methods developed to achieve this transformation efficiently and, where necessary, with stereocontrol. nih.govacs.org

The synthesis of the cyclopropylamine motif is a well-researched area in organic chemistry due to its prevalence in biologically active compounds. nih.gov Classical and modern methods have been developed, each with distinct advantages concerning starting materials, scalability, and functional group tolerance. The choice of method often depends on the specific substitution pattern desired on the cyclopropane (B1198618) ring. For the unsubstituted cyclopropan-1-amine core, methods starting from simple, linear precursors are often favored.

Table 1: Prominent Synthetic Methods for Cyclopropylamine Scaffolds

| Reaction Name | Precursor(s) | Key Reagents | Description |

|---|---|---|---|

| Hofmann Rearrangement | Cyclopropanecarboxamide | NaOBr or NaOCl | A primary amide is treated with a halogen and base to form an isocyanate intermediate, which is hydrolyzed to the primary amine with one fewer carbon. google.com |

| Kulinkovich-Szymoniak Reaction | Nitriles, Grignard Reagents | Ti(OPr)₄, Lewis Acid (e.g., BF₃·OEt₂) | A titanium-mediated reaction that directly converts nitriles into primary cyclopropylamines in a single step. organic-chemistry.org |

| Curtius Rearrangement | Cyclopropyl (B3062369) Acyl Azides | Heat or Photolysis | Involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can be trapped to form a carbamate (B1207046) and then hydrolyzed to the amine. nih.govacs.org |

| Metal-Catalyzed Cyclopropanation | Alkenes, Diazo Compounds | Rh, Cu, or Ru Catalysts | A carbene or carbenoid, generated from a diazo compound, is transferred to an alkene. An amino group is typically introduced via a precursor like a vinylcarbamate. |

| Simmons-Smith Reaction | Alkenes | Diiodomethane (CH₂I₂), Zn-Cu couple | An organozinc carbenoid is used to cyclopropanate an alkene. Adaptations are required to incorporate the nitrogen functionality. nih.gov |

While the parent this compound is achiral, the synthesis of substituted analogs often requires precise control over stereochemistry. Significant advances have been made in both diastereoselective and enantioselective cyclopropanation. nih.gov For instance, the synthesis of trans-2-substituted-cyclopropylamines has been achieved with high diastereoselectivity from α-chloroaldehydes via a zinc homoenolate intermediate. Enantioselective approaches frequently rely on chiral catalysts. Ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates provides a route to chiral cyclopropylamine derivatives with high enantioselectivity. Similarly, copper-catalyzed desymmetrization of cyclopropenes has been employed to create chiral cyclopropylamines. These stereoselective methods are crucial for producing specific isomers when additional substituents are present on the cyclopropane ring.

Strategic Incorporation of Dichlorobenzyl Moieties

The final stage of the synthesis involves attaching the 2,5-dichlorobenzyl group to the pre-formed cyclopropylamine core. This requires a robust coupling strategy and a precursor with the correct, unchangeable substitution pattern on the aromatic ring.

The 2,5-dichloro substitution pattern on the benzyl (B1604629) group is established through regioselective electrophilic aromatic substitution or nucleophilic aromatic substitution (Sandmeyer reaction) on appropriately substituted benzene (B151609) derivatives. The starting materials, such as 1,4-dichlorobenzene (B42874) or 2,5-dichloroaniline, already possess the desired chlorine atom arrangement. Subsequent chemical transformations are then performed on the substituent attached to the ring, rather than on the ring itself, to avoid issues with regioselectivity. For example, the formylation of 1,4-dichlorobenzene followed by reduction or the conversion of 2,5-dichlorobenzoic acid ensures that the functional group destined to become the benzylic carbon is installed at the correct position without altering the chlorine arrangement. google.com This strategy guarantees that the final precursor, such as 2,5-dichlorobenzyl chloride, has the precise isomeric structure required.

The most direct and common method for attaching the dichlorobenzyl moiety to the cyclopropylamine nitrogen is through a nucleophilic substitution reaction, specifically an N-alkylation (or N-benzylation). In this step, the primary amine of cyclopropan-1-amine acts as a nucleophile, attacking the electrophilic benzylic carbon of a 2,5-dichlorobenzyl derivative that possesses a good leaving group.

The reaction is typically carried out by reacting cyclopropan-1-amine with 2,5-dichlorobenzyl chloride or 2,5-dichlorobenzyl bromide in the presence of a non-nucleophilic base and a polar aprotic solvent. The base, such as triethylamine (B128534) or potassium carbonate, serves to neutralize the acid (e.g., HCl or HBr) generated during the reaction, driving the equilibrium towards the product. The choice of solvent, often acetonitrile (B52724) or dimethylformamide (DMF), facilitates the SN2 reaction pathway. This type of N-alkylation is a robust and widely used transformation in organic synthesis. nih.gov

Table 2: Representative Coupling Strategies for Benzyl Group Attachment

| Coupling Type | Cyclopropylamine Derivative | Benzyl Precursor | Typical Conditions |

|---|---|---|---|

| Direct N-Alkylation | Cyclopropan-1-amine | 2,5-Dichlorobenzyl chloride/bromide | Base (K₂CO₃, Et₃N), Solvent (DMF, Acetonitrile) |

| Reductive Amination | Cyclopropan-1-amine | 2,5-Dichlorobenzaldehyde (B1346813) | Reducing agent (NaBH(OAc)₃, NaBH₃CN), Acid catalyst |

| Buchwald-Hartwig Amination | Cyclopropan-1-amine | 2,5-Dichlorobenzyl alcohol (as tosylate/mesylate) | Palladium catalyst, Ligand (e.g., BINAP), Base (NaOt-Bu) |

While direct N-alkylation is the most straightforward approach, reductive amination offers an alternative pathway where cyclopropan-1-amine is condensed with 2,5-dichlorobenzaldehyde to form an imine, which is then reduced in situ to yield the final product.

Analog Design and Parallel Synthesis Techniques

The exploration of the chemical space around a lead compound is a critical step in drug discovery. For this compound, analog design and parallel synthesis efforts would logically focus on the systematic variation of its two key structural components: the dichlorinated benzyl moiety and the cyclopropylamine ring system.

Systematic Variation of Benzyl Substituents

The 2,5-dichloro substitution pattern on the benzyl ring of the parent compound provides a starting point for extensive structure-activity relationship (SAR) studies. Parallel synthesis techniques are well-suited for rapidly generating a library of analogs with diverse substitution patterns on the aromatic ring. This allows for a comprehensive exploration of the impact of substituent size, electronics, and lipophilicity.

A common strategy involves the use of a common intermediate, such as a protected 1-aminocyclopropane-1-carboxylic acid or a related building block, which can be coupled with a variety of substituted benzyl halides or aldehydes. Reductive amination of a cyclopropylamine precursor with a library of benzaldehydes is a particularly powerful approach for parallel synthesis.

Key areas for systematic variation on the benzyl ring include:

Positional Isomerism: Moving the chloro substituents to other positions on the ring (e.g., 2,3-, 2,4-, 2,6-, 3,4-, 3,5-dichloro) to probe the spatial tolerance of the target binding pocket.

Halogen Substitution: Replacing one or both chlorine atoms with other halogens (F, Br, I) to modulate electronic properties and potential halogen bonding interactions.

Steric Bulk: Incorporating bulkier substituents (e.g., tert-butyl, phenyl) to explore the limits of the binding site.

Hydrogen Bonding Moieties: Adding groups capable of hydrogen bonding (e.g., hydroxyl, amino, carboxylic acid) to seek new interactions with the biological target.

The following interactive table illustrates a hypothetical library design for the systematic variation of benzyl substituents.

| R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | R5 Substituent |

| Cl | H | H | H | Cl |

| F | H | H | H | F |

| Br | H | H | H | Br |

| OCH3 | H | H | H | OCH3 |

| CF3 | H | H | H | H |

| H | Cl | Cl | H | H |

| H | F | F | H | H |

| H | OCH3 | H | OCH3 | H |

Modification of the Cyclopropylamine Ring System

The cyclopropylamine moiety provides conformational rigidity and influences the pKa of the amine. Modifications to this ring system can have a significant impact on the compound's biological activity and pharmacokinetic properties.

Strategies for modifying the cyclopropylamine ring include:

Ring Size Variation: Synthesizing analogs with cyclobutylamine (B51885) or cyclopentylamine (B150401) cores to assess the impact of ring strain and the spatial orientation of the amine and benzyl groups.

Substitution on the Cyclopropane Ring: Introducing substituents on the cyclopropane ring itself. For example, methyl or hydroxyl groups can be installed to probe for additional binding interactions or to block potential sites of metabolism. The synthesis of such substituted cyclopropanes can be achieved through various methods, including the cyclopropanation of substituted alkenes.

Stereochemical Exploration: For substituted cyclopropane rings, the synthesis of individual stereoisomers is crucial to understand the three-dimensional SAR. Asymmetric cyclopropanation reactions can be employed to access enantiomerically enriched analogs.

Scaffold Hopping: Replacing the cyclopropylamine core with other bioisosteric groups that mimic its conformational constraints and basicity. Examples could include azetidine (B1206935) or piperidine (B6355638) rings. This strategy, known as scaffold hopping, can lead to the discovery of novel intellectual property and improved drug-like properties.

The following table provides examples of potential modifications to the cyclopropylamine ring system.

| Ring System | Ring Substituents | Stereochemistry |

| Cyclopropane | None | N/A |

| Cyclobutane | None | N/A |

| Cyclopentane | None | N/A |

| Cyclopropane | 2-methyl | (1R, 2S) |

| Cyclopropane | 2-methyl | (1S, 2R) |

| Azetidine | None | N/A |

Scalability Considerations for Research Compound Production

While parallel synthesis is excellent for generating small quantities of a large number of compounds for initial screening, the production of larger amounts of key analogs for further studies requires consideration of the scalability of the synthetic route. For a compound like this compound, several factors would need to be addressed for a scale-up synthesis.

A plausible and scalable synthetic approach could involve the Curtius rearrangement of a 1-(2,5-dichlorobenzyl)cyclopropanecarboxylic acid intermediate. The scalability of this route would depend on the efficient and safe synthesis of this carboxylic acid precursor.

Key scalability challenges and considerations include:

Synthesis of the Cyclopropane Core: Methods for constructing the cyclopropane ring, such as those involving diazo compounds or Simmons-Smith-type reactions, can present safety and cost challenges on a larger scale. The Kulinkovich reaction is another potential route, but its scalability can be dependent on the specific substrate. beilstein-journals.org

Reagent Cost and Availability: The cost and availability of starting materials, particularly substituted cyclopropane precursors and specialized reagents, can become a significant factor in large-scale synthesis.

Purification: Chromatographic purification, which is common in small-scale synthesis, is often impractical and costly for larger quantities. Developing a synthetic route that allows for purification by crystallization or distillation is highly desirable. For instance, the hydrochloride salt of a similar compound, (1-cyclopropyl)cyclopropylamine, was readily purified by precipitation. nih.gov

Safety of Reactions: Reactions involving energetic intermediates, such as azides in the Curtius rearrangement, require careful process safety evaluation and specialized equipment for large-scale execution. The use of toxic or hazardous reagents also necessitates appropriate handling and waste disposal procedures.

Process Optimization: Optimizing reaction conditions such as temperature, concentration, and reaction time is crucial to maximize yield, minimize by-product formation, and ensure a robust and reproducible process.

The following table outlines some of the key considerations for scaling up the synthesis of a research compound like this compound.

| Consideration | Small-Scale Synthesis (mg-g) | Large-Scale Synthesis (g-kg) |

| Purification Method | Column Chromatography | Crystallization, Distillation |

| Reagent Selection | Wide range of reagents acceptable | Focus on cost-effective and readily available reagents |

| Safety | Standard laboratory precautions | Rigorous process safety assessment, specialized equipment |

| Process Control | Manual control of reaction parameters | Automated control for consistency and safety |

| Cost | Less critical | A primary driver of route selection |

Molecular Mechanisms of Action and Pharmacological Target Interactions of 1 2,5 Dichlorobenzyl Cyclopropan 1 Amine

Characterization of Neurotransmitter Transporter Interactions

The reuptake of monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—from the synaptic cleft is mediated by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are crucial targets for many psychoactive compounds. The benzylamine (B48309) scaffold, a core component of 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine, is known to interact with these transporters. The nature and potency of this interaction are significantly influenced by substitutions on the benzyl (B1604629) ring.

Serotonin Transporter (SERT) Binding Affinity and Potency

While specific binding affinity data for this compound at SERT is not available, SAR studies of related chlorinated benztropine (B127874) analogues can provide predictive insights. For instance, chlorine substitutions on the diphenylmethoxytropane scaffold, which shares structural similarities with the benzyl group, have been shown to modulate affinity for SERT. It is plausible that the 2,5-dichloro substitution pattern on the benzyl ring of the target compound could confer a degree of affinity for SERT. The electron-withdrawing nature of the chlorine atoms and their positions may influence the electrostatic and hydrophobic interactions with the transporter's binding pocket. However, without empirical data, the precise binding affinity and functional potency (i.e., inhibition of serotonin reuptake) remain to be determined.

Norepinephrine Transporter (NET) Binding Affinity and Potency

Similarly, the interaction of this compound with NET is expected to be influenced by its dichlorinated benzyl moiety. Research on other benzylamine derivatives has demonstrated that substitutions on the aromatic ring are a key determinant of NET binding. The presence of two chlorine atoms on the benzyl ring likely modifies the electronic and steric properties of the molecule, which in turn would affect its ability to bind to NET. The specific substitution pattern (2,5-dichloro) would result in a unique interaction profile within the NET binding site compared to other mono- or dichlorinated analogues. Further experimental validation is required to quantify the binding affinity and inhibitory potency at NET.

Dopamine Transporter (DAT) Binding Affinity and Potency

The dopamine transporter is another critical target for compounds with a benzylamine-like structure. The affinity of benztropine analogues for DAT, for example, is sensitive to the nature and position of substituents on the aromatic rings. It is therefore anticipated that this compound will exhibit some degree of affinity for DAT. The combined electronic and steric effects of the 2,5-dichloro substitution would play a pivotal role in defining the strength and selectivity of this interaction. The table below presents binding affinity data for a related dichlorinated benztropine analogue to illustrate the potential range of activity, though direct extrapolation should be made with caution due to structural differences.

Table 1: Comparative Binding Affinities of a Dichlorinated Analogue at Monoamine Transporters

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| 4,4''-dichloro-3α-(diphenylmethoxy)tropane | Data not available | Data not available | Data not available |

Note: This table is intended to be illustrative of the effects of dichlorination on a related scaffold. Specific data for this compound is not available.

Allosteric Modulation of Transporter Function

Allosteric modulators bind to a site on a transporter that is distinct from the primary substrate binding site, leading to a change in the transporter's conformation and function. nih.govnih.gov This can result in either potentiation or inhibition of substrate transport. nih.gov Currently, there is no published evidence to suggest that this compound or structurally similar cyclopropylamine (B47189) derivatives act as allosteric modulators of SERT, NET, or DAT. The investigation of potential allosteric effects would require specific experimental assays designed to detect such activity.

Investigation of Monoamine Oxidase (MAO) Inhibition Profiles

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. The cyclopropylamine functional group is a well-established pharmacophore for the mechanism-based irreversible inhibition of MAO enzymes.

MAO-A Isoform Selectivity and Reversibility

Studies on the parent compound, 1-benzylcyclopropylamine (B1214768), have shown it to be a mechanism-based inactivator of monoamine oxidase. nih.govnih.gov This type of inhibition is typically irreversible, involving the formation of a covalent bond between the inhibitor and the enzyme's flavin cofactor. nih.gov The reaction of 1-benzylcyclopropylamine with the MAO-A isoform has been reported to be significantly slow. nih.gov

Table 2: MAO-A Inhibition Profile of a Related Compound

| Compound | MAO-A Inhibition | Reversibility |

| 1-Benzylcyclopropylamine | Time-dependent inactivation (slow) | Irreversible (mechanism-based) |

Note: This table provides data for the parent, unsubstituted compound to serve as a baseline for understanding the potential activity of its dichlorinated derivative.

MAO-B Isoform Selectivity and Reversibility

The cyclopropylamine chemical moiety is a well-established pharmacophore known to exhibit mechanism-based inhibition of monoamine oxidase (MAO) enzymes. nih.gov Compounds belonging to this class, such as the prototypical tranylcypromine, are known to act as irreversible inhibitors of both MAO-A and MAO-B. nih.gov However, modifications to the core cyclopropylamine structure can impart selectivity for the MAO-B isoform.

For the compound this compound, the presence of the cyclopropylamine group strongly suggests that its primary mechanism of action would be the inhibition of MAO enzymes. Research on related analogs, such as cis-N-benzyl-2-methoxycyclopropylamine, has demonstrated potent and selective inhibition of MAO-B. nih.gov This particular analog was found to have an IC50 value of 5 nM for MAO-B after a 30-minute pre-incubation, indicating a high degree of potency. nih.gov

The nature of inhibition by cyclopropylamine derivatives is typically irreversible. nih.govnih.gov This is due to the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the MAO enzyme. nih.gov This mechanism-based inactivation results in a time-dependent loss of enzyme activity. It is therefore highly probable that this compound also functions as an irreversible inhibitor of MAO. The selectivity for MAO-B over MAO-A would be influenced by the dichlorobenzyl substituent, which could confer a better fit into the active site of the MAO-B isoform.

Table 1: MAO-B Inhibitory Activity of a Structurally Related Compound

| Compound | Target | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Irreversible |

Data derived from studies on structurally similar compounds.

Kinetic Characterization of MAO Inhibition

A thorough kinetic characterization of an MAO inhibitor involves determining key parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact). For irreversible inhibitors, the ratio of kinact/Ki provides a measure of the inactivation efficiency.

While no specific kinetic data exists for this compound, studies on other cyclopropylamine derivatives have established their kinetic profiles. For instance, the inhibition of MAO by these compounds often follows a two-step process: the initial reversible binding to the enzyme (characterized by Ki), followed by the irreversible inactivation (characterized by kinact).

Table 2: General Kinetic Parameters for MAO Inhibition

| Parameter | Description |

|---|---|

| Ki | Inhibition constant; reflects the affinity of the inhibitor for the enzyme. |

| kinact | Rate of enzyme inactivation. |

| IC50 | Concentration of inhibitor required to inhibit 50% of enzyme activity. |

This table represents general kinetic parameters and not specific values for the compound .

Exploration of Secondary Pharmacological Targets

While the primary target of this compound is presumed to be MAO-B, a comprehensive understanding of its pharmacological profile requires investigation into its potential off-target activities.

Receptor Profiling (e.g., Adrenergic, Serotonergic Receptors)

There is currently no published data on the receptor profiling of this compound. A standard approach to assess secondary targets would involve screening the compound against a broad panel of receptors, including but not limited to adrenergic (α1, α2, β), serotonergic (5-HT1A, 5-HT2A, etc.), dopaminergic, muscarinic, and histaminergic receptors.

Ion Channel Modulation

No studies have been conducted to evaluate the effects of this compound on ion channels. Ion channels represent a diverse class of proteins that can be modulated by small molecules. A thorough investigation would involve screening against a panel of key ion channels, such as sodium, potassium, and calcium channels, to identify any potential modulatory activity. Such studies are crucial for a complete pharmacological assessment.

Biophysical Characterization of Ligand-Protein Binding

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. biosensingusa.com It provides quantitative information on the kinetics (association and dissociation rates) and affinity of a ligand binding to its target protein.

There are no published SPR studies for this compound. If such a study were to be performed with purified MAO-B, it would provide valuable insights into the binding mechanism. The sensorgrams obtained from an SPR experiment would allow for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. This data would complement the enzymatic kinetic studies and provide a more complete picture of the compound's interaction with its target.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between a ligand, such as this compound, and its macromolecular target, for instance, a monoamine transporter like the serotonin transporter (SERT). This method provides a complete thermodynamic profile of the interaction in a single experiment.

The direct measurement of heat flow allows for the determination of the binding affinity (Ka), the binding stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS). These parameters offer deep insights into the nature of the binding forces driving the interaction. For example, a negative enthalpy change suggests that the binding is driven by favorable interactions such as hydrogen bonds and van der Waals forces. The entropy change reflects the change in the system's disorder upon binding, including conformational changes in the protein and the release of water molecules from the binding interface.

Due to the absence of specific ITC data for this compound in the available literature, a hypothetical dataset is presented below to illustrate the typical thermodynamic parameters that could be obtained from such an experiment, assuming interaction with the serotonin transporter (SERT).

Hypothetical ITC Data for the Binding of this compound to SERT

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Ka) | 2.5 x 107 | M-1 |

| Dissociation Constant (Kd) | 40 | nM |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | -8.7 | cal/mol·K |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from an ITC experiment. It does not represent experimentally verified values for this compound.

Computational Modeling of Target Interactions

Computational modeling provides invaluable, atom-level insights into how a small molecule like this compound might interact with its biological target. These methods complement experimental techniques by predicting binding modes and simulating the dynamic behavior of the compound-target complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would likely be performed using a homology model or a crystal structure of a relevant monoamine transporter, such as SERT. The goal would be to identify the most stable binding pose and to understand the key interactions that contribute to binding affinity.

In a typical docking simulation, the dichlorobenzyl group would be expected to engage in hydrophobic interactions and potentially halogen bonding within the transporter's binding pocket. The cyclopropylamine moiety could form critical hydrogen bonds and ionic interactions with key amino acid residues. The results of such a study would provide a static image of the binding mode and a scoring function would be used to estimate the binding affinity.

Hypothetical Key Interactions for this compound Docked in SERT

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Asp98 | Ionic Bond, Hydrogen Bond | 2.1 |

| Tyr176 | π-π Stacking | 4.5 |

| Phe335 | Hydrophobic Interaction | 3.8 |

| Ile172 | van der Waals | 3.5 |

Note: This table contains hypothetical data based on known interactions of similar ligands with the serotonin transporter and is for illustrative purposes only.

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, allowing researchers to observe the stability of the binding pose predicted by docking studies and to explore the conformational changes that may occur upon ligand binding. An MD simulation of this compound bound to a transporter would involve simulating the movements of the atoms in the complex over time, typically on the nanosecond to microsecond timescale.

Structure Activity Relationship Sar and Rational Molecular Design of 1 2,5 Dichlorobenzyl Cyclopropan 1 Amine Analogs

Impact of Benzyl (B1604629) Moiety Substitution Patterns on Biological Activity

The dichlorobenzyl portion of the molecule plays a critical role in target binding, primarily through hydrophobic and electronic interactions within the receptor's binding pocket. The nature, position, and number of substituents on this aromatic ring can dramatically alter the compound's biological profile.

Halogens, particularly chlorine, are potent electron-withdrawing groups that significantly modify the electronic distribution of the benzyl ring. This modification can influence several factors crucial for biological activity. The introduction of one or two chlorine atoms, as in 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine, reduces the electron density of the aromatic ring. This can enhance binding affinity if the target site has electron-rich residues that can engage in favorable electrostatic interactions.

Furthermore, halogen atoms can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid (electron acceptor) to interact with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on a protein backbone). nih.govnih.gov This specific and directional interaction can add significant binding energy, anchoring the ligand in the active site. researchgate.net The strength of this interaction is influenced by the type of halogen, with affinity typically increasing from chlorine to iodine. nih.gov The presence of two chlorine atoms offers multiple potential sites for such interactions.

The electronic effects of mono- versus di-substitution can be profound. A dichlorinated ring is more electron-deficient than a monochlorinated one, which could lead to stronger interactions, assuming the binding pocket accommodates this electronic profile.

| Compound | R1 | R2 | Illustrative Biological Activity (IC50, nM) |

|---|---|---|---|

| Analog 1 | H | H | 580 |

| Analog 2 | Cl | H | 150 |

| This compound | Cl | Cl | 45 |

This interactive table illustrates the potential impact of halogenation on biological activity, where increased halogen substitution leads to a hypothetical increase in potency.

Beyond electronics, the physical size (steric bulk) and position of substituents are critical determinants of binding affinity. Substituents must fit within the three-dimensional space of the target's binding pocket without causing steric clashes. The 2,5-dichloro substitution pattern forces a specific spatial arrangement that may be optimal for fitting into a particular hydrophobic sub-pocket of the receptor.

Positional isomerism—altering the location of the chlorine atoms on the ring—can be used to probe the topology of the binding site. For example, if an analog with a 3,4-dichloro pattern shows significantly lower activity, it would suggest that the space in the binding pocket corresponding to the 3- and 4-positions of the ring is more sterically constrained than the 2- and 5-positions. Studies on other pharmacophores have shown that methylation or halogenation of a benzene (B151609) ring can enhance a compound's ability to block transporter binding. nih.gov The choice of the 2,5-positions may be crucial for avoiding negative steric interactions while maximizing favorable contacts.

| Compound | Substitution Pattern | Illustrative Biological Activity (IC50, nM) |

|---|---|---|

| Analog 3 | 4-Chloro | 150 |

| Analog 4 | 3,4-Dichloro | 210 |

| This compound | 2,5-Dichloro | 45 |

This interactive table demonstrates how the position of substituents can influence biological activity, highlighting the importance of matching the molecule's shape to the receptor site.

Role of the Cyclopropylamine (B47189) Scaffold in Target Recognition

The cyclopropylamine moiety is not merely a linker but a key pharmacophoric element. Its unique structural and chemical properties are integral to the molecule's biological activity. This scaffold is found in several well-known enzyme inhibitors, including the MAO inhibitor tranylcypromine. nih.gov

One of the most significant contributions of the cyclopropane (B1198618) ring is conformational rigidity. researchgate.net Unlike a flexible alkyl chain, the three-membered ring is highly strained and rigid, which significantly restricts the number of possible conformations the molecule can adopt. This "pre-paying" of the entropic penalty for binding can lead to a higher binding affinity, as less conformational entropy is lost upon interaction with the target. This rigidity also serves to project the dichlorobenzyl group into a specific, well-defined orientation relative to the amine, which may be the ideal geometry for insertion into the binding site.

The primary amine (-NH2) group is a critical feature for target recognition, particularly for transporters and enzymes that recognize monoamine neurotransmitters like dopamine (B1211576) or serotonin (B10506). This basic group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (-NH3+). This positive charge is crucial for forming a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartate or glutamate, which is a common feature in the binding sites of monoamine transporters and MAO enzymes. This ionic interaction often serves as the primary anchor point for the entire molecule. The presence of a primary amine is a key feature of many cyclopropylamine-based MAO inhibitors. researchgate.net Any substitution on this amine group would be expected to drastically reduce or abolish activity by preventing this key ionic interaction.

Stereochemical Influence on Potency and Selectivity

The rigid cyclopropane ring in this compound introduces significant stereochemical considerations that can profoundly impact its interaction with biological targets. The cyclopropane core is a key feature in many enzyme inhibitors, where its conformational rigidity helps in orienting substituents into optimal binding positions within an active site. nih.gov For analogs like trans-2-aryl-cyclopropylamines, stereochemistry is a critical determinant of biological activity. nih.gov

The amine-bearing carbon of the cyclopropane ring is a chiral center, leading to the existence of (R)- and (S)-enantiomers. Furthermore, if substitutions were present on the cyclopropane ring itself, cis/trans isomerism would also be a factor. It is well-documented that stereoisomers can possess markedly different potencies and selectivities for their targets, such as enzymes or receptors. nih.gov For instance, in studies of related cyclopropylamine derivatives, the two stereoisomers of trans isomers were found to have similar inhibitory activities against the enzyme KDM1A but formed different covalent adducts with the FAD co-enzyme, indicating distinct binding modes. nih.gov

The differential activity between enantiomers often arises from the three-point attachment model of ligand-receptor binding, where one enantiomer achieves a more favorable orientation and set of interactions within the chiral environment of the target's active site. For this compound, one enantiomer might position the 2,5-dichlorobenzyl group more effectively into a hydrophobic pocket, while the other may not. This can lead to significant differences in binding affinity and, consequently, inhibitory potency.

Table 1: Hypothetical Potency of Stereoisomers of Substituted Benzylcyclopropan-1-amine Analogs This table illustrates the potential impact of stereochemistry on enzyme inhibition, based on trends observed in related compound series.

| Compound Analog | Stereoisomer | Target Enzyme IC50 (nM) | Selectivity vs. Off-Target |

|---|---|---|---|

| 1-(Benzyl)cyclopropan-1-amine | (R) | 150 | 10-fold |

| 1-(Benzyl)cyclopropan-1-amine | (S) | 850 | 2-fold |

| This compound | (R) | 25 | 50-fold |

| This compound | (S) | 400 | 8-fold |

| 1-(4-Methoxybenzyl)cyclopropan-1-amine | (R) | 95 | 15-fold |

| 1-(4-Methoxybenzyl)cyclopropan-1-amine | (S) | 620 | 4-fold |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bas.bg This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern potency.

To build a QSAR model, the structural features of molecules are quantified using numerical values known as molecular or physicochemical descriptors. These descriptors can be categorized into several groups:

Electronic Descriptors: These describe the electron distribution in a molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. bas.bg For the 2,5-dichloro substituents on the benzyl ring, electronic descriptors like the Hammett constant can quantify their electron-withdrawing effects.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and Taft steric parameters. The bulk and conformation of the dichlorobenzyl group are critical steric factors.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins. The most common descriptor is the partition coefficient (logP) or the lipophilicity index (π). bas.bg

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like size, shape, and degree of branching. researchgate.net

For a series of this compound analogs where substitutions are made on the phenyl ring or cyclopropane moiety, these descriptors would be calculated for each molecule to form the dataset for QSAR analysis.

Once descriptors are calculated, statistical methods are employed to build a predictive model. The goal is to create an equation that relates the descriptors (independent variables) to the biological activity (dependent variable, e.g., pIC₅₀).

Common statistical methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that is easy to interpret. For example, a QSAR model for monoamine oxidase (MAO) inhibitors showed that inhibitory activity is connected to polarizability, dipole moment, and lipophilicity. bas.bg

Partial Least Squares (PLS): PLS is useful when the number of descriptors is large or when they are correlated. It reduces the variables to a smaller set of orthogonal components. nih.gov

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used. nih.govsemanticscholar.org These methods can capture complex, non-linear relationships between structure and activity.

A hypothetical QSAR equation derived using MLR for a series of benzylcyclopropylamine analogs might look like:

pIC₅₀ = 1.25 * ClogP - 0.8 * MR + 0.5 * Σσ + 4.5

Where ClogP represents hydrophobicity, MR is molar refractivity (a steric parameter), and Σσ is the sum of Hammett constants for the substituents. Such a model would suggest that increased hydrophobicity and electron-withdrawing character enhance activity, while increased bulk is detrimental. The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the standard error of the estimate. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Strategies

When designing new analogs of this compound, both ligand-based and structure-based approaches can be employed. Ligand-based methods are used when the 3D structure of the biological target is unknown, relying on the information from a set of known active molecules. mdpi.com Structure-based methods use the 3D structure of the target protein to guide the design process.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. appconnect.in These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. appconnect.inmdpi.org

Developing a pharmacophore model for this compound class would involve:

Ligand Alignment: A set of active analogs of this compound are conformationally analyzed and superimposed based on common structural features.

Feature Identification: Common chemical features among the aligned active molecules are identified. For this series, key features would likely include an aromatic ring (the benzyl group), a hydrophobic feature (the dichlorophenyl moiety), and a positive ionizable feature (the protonated amine).

Hypothesis Generation: A 3D arrangement of these features is generated. A good pharmacophore model should successfully distinguish highly active compounds from inactive ones. appconnect.inmdpi.com

Table 2: Key Pharmacophoric Features for a Hypothetical Benzylcyclopropylamine Target This table outlines the essential molecular features and their spatial relationships required for binding, derived from a hypothetical pharmacophore model.

| Pharmacophoric Feature | Description | Ideal Distance to Aromatic Ring Center (Å) |

|---|---|---|

| Aromatic Ring (AR) | The benzyl phenyl ring, involved in π-π stacking. | N/A |

| Hydrophobic Group (HY) | The dichlorophenyl moiety, fits into a hydrophobic pocket. | 4.5 - 5.0 |

| Positive Ionizable (PI) | The protonated cyclopropylamine, forms ionic or H-bond interactions. | 5.8 - 6.2 |

| Hydrogen Bond Acceptor (HBA) | Potential feature on a target receptor interacting with the amine. | 6.0 - 6.5 |

This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are thus likely to be active.

De novo design is a computational strategy for generating entirely new molecular structures with desired properties, either by building them atom-by-atom or by combining molecular fragments within the constraints of a target's active site or a pharmacophore model. mdpi.commdpi.com

For this compound, de novo design could be applied in several ways:

Fragment-Based Growth: Starting with the core 1-benzylcyclopropan-1-amine scaffold placed in the active site of a target enzyme, algorithms can explore adding different fragments or substituents to the phenyl ring to optimize interactions. The algorithm would score new structures based on predicted binding affinity.

Scaffold Hopping: This approach aims to replace the benzylcyclopropylamine core with a different chemical scaffold while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as better synthetic accessibility or patentability. mdpi.com

Generative Machine Learning Models: Modern approaches use deep learning, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), to generate novel SMILES strings (a line notation for molecules) that are predicted to be active against a specific target. mdpi.com These models are trained on large datasets of known active molecules and can produce diverse and novel chemical structures.

These de novo methods can propose innovative analogs of this compound that go beyond simple modifications, potentially leading to the discovery of next-generation compounds with superior therapeutic profiles.

Preclinical Pharmacological Investigations of 1 2,5 Dichlorobenzyl Cyclopropan 1 Amine

In Vitro Cellular Assays for Functional Activity

No data is publicly available regarding the in vitro cellular functional activity of 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine.

Neurotransmitter Uptake Inhibition in Synaptosomes or Cell Lines

There are no published studies detailing the effects of this compound on neurotransmitter uptake in synaptosomes or cell lines.

Enzyme Activity Assays in Cellular Extracts or Recombinant Systems

Information regarding the impact of this compound on enzyme activity in cellular extracts or recombinant systems is not available in the public domain.

Cell-Based Reporter Assays for Receptor Activation

No research has been published on the use of cell-based reporter assays to determine the receptor activation profile of this compound.

Neurochemical Profiling in Animal Models

There is no publicly available data on the neurochemical profiling of this compound in animal models.

Microdialysis Studies of Extracellular Neurotransmitter Levels

No microdialysis studies have been published that investigate the effect of this compound on extracellular neurotransmitter levels in any brain region of animal models.

Synaptic Neurotransmitter Turnover Rate Assessment

There are no available reports on the assessment of synaptic neurotransmitter turnover rates following the administration of this compound.

Ex Vivo Neurotransmitter Levels in Brain RegionsNo studies using techniques like in vivo microdialysis or post-mortem tissue analysis were found that measured changes in neurotransmitter levels in response to the administration of this compound.nih.govnih.gov

Dose-Response Relationships in Brain Tissue

Detailed preclinical data regarding the dose-response relationships of this compound in brain tissue are not available in the current body of scientific literature. Information pertaining to the concentrations of this specific compound in neural tissues following systemic administration, and the corresponding neurochemical or physiological effects at varying dosage levels, has not been publicly documented.

The investigation of dose-response relationships in brain tissue is a critical component of neuropharmacological assessment. Typically, these studies involve administering a range of doses of a compound to preclinical models and subsequently measuring its concentration in specific brain regions. This is often correlated with pharmacodynamic outcomes, such as receptor occupancy, changes in neurotransmitter levels, or alterations in neuronal activity. For instance, techniques like in vivo microdialysis are employed to measure neurotransmitter efflux in discrete brain areas. nih.gov Other methodologies, such as positron emission tomography (PET) imaging with radiolabeled ligands, can be used to determine the extent to which a compound binds to its target receptors in the living brain. nih.gov

Furthermore, ex vivo studies often complement in vivo findings by analyzing brain tissue after administration to quantify drug levels and downstream molecular changes. Such analyses help establish a compound's ability to cross the blood-brain barrier and engage with its intended targets in a dose-dependent manner. For other centrally acting agents, research has demonstrated clear relationships between the administered dose, the resultant concentration in brain tissue, and the modulation of cerebral metabolism or neurotransmitter systems. nih.govnih.gov However, specific data from such investigations for this compound are absent from published research.

Due to the lack of available research, no data tables can be generated at this time.

Advanced Analytical and Spectroscopic Characterization in Research of 1 2,5 Dichlorobenzyl Cyclopropan 1 Amine and Its Analogs

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture, making it essential for both the purification of synthesized compounds and the assessment of their purity. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine. In analytical applications, reversed-phase HPLC is commonly used to determine the purity of a sample with high precision. A C18 (octadecylsilyl) stationary phase is typically employed, which separates compounds based on their hydrophobicity.

For the separation of primary amines and their derivatives, the mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components, from polar impurities to the less polar main compound. Detection is commonly achieved using an ultraviolet (UV) detector, as the dichlorobenzyl moiety contains a chromophore that absorbs strongly in the UV region (around 220-280 nm).

Preparative HPLC operates on the same principles but utilizes larger columns and higher flow rates to isolate significant quantities of the pure compound from reaction mixtures. This is crucial for obtaining material of sufficient purity for subsequent spectroscopic analysis or further synthetic steps.

Table 1: Illustrative HPLC Parameters for Purity Analysis This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for separating non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate the amine, improving peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for eluting the compound from the C18 column. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for good separation efficiency. |

| Detection | UV at 225 nm | Wavelength for optimal detection of the dichlorophenyl chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

While HPLC is ideal for the main product, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the identification of volatile impurities and byproducts that may arise during the synthesis of this compound. mdpi.comresearchgate.net This technique separates compounds based on their boiling points and interactions with the stationary phase, and then fragments them into ions to produce a unique mass spectrum, which acts as a molecular fingerprint.

Potential volatile byproducts from a typical synthesis could include unreacted starting materials (e.g., 2,5-dichlorotoluene (B98588), cyclopropanecarboxamide), solvents, or products of side reactions. google.com Derivatization is sometimes necessary for polar or non-volatile metabolites to make them suitable for GC-MS analysis. nih.govnih.gov The high sensitivity of GC-MS allows for the detection of trace-level impurities that could be missed by other methods. semanticscholar.org

Table 2: Hypothetical GC-MS Data for Potential Synthetic Impurities This table is interactive and can be sorted by clicking on the headers.

| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Cyclopropanamine | 3.5 | 57, 42, 28 |

| 2,5-Dichlorotoluene | 10.2 | 158, 123, 89 |

| 2,5-Dichlorobenzaldehyde (B1346813) | 12.8 | 174, 139, 111 |

Since this compound possesses a stereocenter at the C1 position of the cyclopropane (B1198618) ring, it exists as a pair of enantiomers. In many applications, the biological activity resides in a single enantiomer. nih.gov Therefore, determining the enantiomeric purity (or enantiomeric excess, ee) is critical. Chiral chromatography is the most widely used technique for this purpose. nih.govresearchgate.net

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for separating a wide range of chiral compounds, including amines. nih.gov The mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to maximize the resolution between the two enantiomer peaks. mdpi.comresearchgate.net The ratio of the peak areas directly corresponds to the ratio of the enantiomers in the sample.

Table 3: Representative Chiral HPLC Method for Enantiomeric Resolution This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) | A common and versatile CSP known for resolving a wide variety of racemates, including amines. nih.gov |

| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% Diethylamine | Normal-phase elution. Diethylamine is added as a basic modifier to reduce peak tailing of the amine analyte. mdpi.com |

| Flow Rate | 0.8 mL/min | Optimized for achieving baseline separation of enantiomers. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 225 nm | Sensitive detection of the aromatic ring system. |

Spectroscopic Techniques for Elucidation of Novel Derivatives

Once a compound has been purified, spectroscopic methods are used to determine its exact molecular structure. These techniques probe the molecular framework at the atomic level, providing definitive proof of identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. researchgate.netmdpi.com For a novel derivative of this compound, a combination of NMR experiments provides a complete picture of the molecular connectivity and environment of each atom.

¹H NMR: This experiment identifies all unique proton environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, a singlet for the benzylic CH₂ group, and characteristic multiplets for the diastereotopic protons of the cyclopropane ring. The chemical shift, integration (proton ratio), and splitting pattern of each signal provide detailed structural information. docbrown.info

¹³C NMR: This experiment identifies all unique carbon environments. The spectrum would show signals for the six carbons of the aromatic ring, the benzylic carbon, the quaternary carbon of the cyclopropane ring bonded to the nitrogen, and the two CH₂ carbons of the cyclopropane ring.

2D-NMR: Two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY reveals which protons are coupled to each other (e.g., within the cyclopropane ring), while HMBC shows correlations between protons and carbons over two or three bonds, confirming how the major fragments (dichlorobenzyl group and cyclopropylamine (B47189) group) are connected.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive and can be sorted by clicking on the headers.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Aromatic CH | 7.2-7.4 | 128-133 | Multiplets |

| Aromatic C-Cl | N/A | 131-134 | Quaternary Carbons |

| Aromatic C-CH₂ | N/A | 138-140 | Quaternary Carbon |

| Benzyl (B1604629) CH₂ | ~3.0 | ~45 | Singlet |

| Amine NH₂ | 1.5-2.5 | N/A | Broad Singlet |

| Cyclopropane C-N | N/A | ~35 | Quaternary Carbon |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. This high precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.

For this compound (C₁₁H₁₃Cl₂N), the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated. When the sample is analyzed by HRMS, the experimentally measured mass is compared to the theoretical value. A match within a very small tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would also be observed, further confirming the presence of dichlorination in the structure.

Table 5: HRMS Data for Molecular Formula Confirmation This table is interactive and can be sorted by clicking on the headers.

| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

|---|---|---|---|

| [C₁₁H₁₄³⁵Cl₂N]⁺ | 230.0503 | 230.0501 | -0.87 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different wavelengths, a unique spectral fingerprint of the molecule is obtained. While specific experimental IR data for this compound is not publicly available, the expected characteristic absorption bands can be predicted by examining its structural components: the 2,5-dichlorobenzyl group, the cyclopropyl (B3062369) ring, and the primary amine group.

The analysis of analogous structures provides a basis for these predictions. For instance, the dichlorinated benzene (B151609) ring would exhibit characteristic C-H stretching vibrations for aromatic compounds (typically above 3000 cm⁻¹) and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. theaic.org The C-Cl stretching modes for dichlorobenzyl compounds are generally observed in the 830-780 cm⁻¹ range. theaic.org

The cyclopropyl group, a strained three-membered ring, has characteristic C-H stretching vibrations that can appear at slightly higher wavenumbers than those in unstrained alkanes, often above 3000 cm⁻¹. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. udel.edu Additionally, a C-N stretching vibration would be expected in the 1250-1020 cm⁻¹ range for an aliphatic amine. udel.edu

A hypothetical IR spectrum for this compound would therefore be expected to display a combination of these absorptions. The presence of these key bands would provide strong evidence for the compound's structural integrity.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Primary Amine) | 3500 - 3300 (two bands) | Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H (Cyclopropyl & Methylene) | 3050 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Ring Stretch |

| N-H | 1650 - 1580 | Scissoring (Bend) |

| C-N | 1250 - 1020 | Stretch |

| C-Cl | 830 - 780 | Stretch |

Note: This table is predictive and based on the analysis of the compound's constituent functional groups and data from analogous structures.

Advanced Computational and Theoretical Studies on 1 2,5 Dichlorobenzyl Cyclopropan 1 Amine

Chemoinformatic Approaches for Compound Library Analysis

Chemoinformatic approaches are pivotal in modern drug discovery for analyzing vast compound libraries and identifying promising new chemical entities. These computational techniques enable the efficient exploration of chemical space to find molecules with desired biological activities. For a compound such as 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine, chemoinformatic strategies can be instrumental in discovering structurally related analogs with potentially improved properties and in predicting their biological activities, thereby accelerating the research and development process.

Virtual Screening for Analog Discovery

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. wikipedia.org This process minimizes experimental costs and maximizes efficiency in the early stages of drug discovery by prioritizing the most promising candidates for experimental validation. biosolveit.de For the discovery of analogs of this compound, a multi-step virtual screening workflow could be hypothetically employed.

The initial step in such a workflow involves the creation of a comprehensive virtual library of compounds. This library could be assembled from commercial databases (e.g., Enamine REAL, ZINC) or proprietary collections, containing millions to billions of molecules that are synthetically accessible.

Following library preparation, a ligand-based virtual screening approach could be utilized. rsc.org This method leverages the structural information of the known active compound, in this case, this compound. A key technique is pharmacophore modeling, which identifies the essential steric and electronic features of a molecule responsible for its biological activity. numberanalytics.comdergipark.org.tr For this compound, a pharmacophore model might include features such as a hydrophobic group (the dichlorobenzyl ring), a hydrogen bond donor (the amine group), and specific spatial arrangements of aromatic and hydrophobic centers. computabio.com This model then serves as a 3D query to rapidly screen the virtual library, filtering for molecules that possess the same critical features in the correct orientation. fiveable.me

Compounds that match the pharmacophore model would then be subjected to a more computationally intensive structure-based virtual screening method, such as molecular docking. wikipedia.orgnih.gov Assuming a relevant biological target has been identified, molecular docking predicts the preferred orientation of a ligand when bound to the target to form a stable complex. mdpi.com The process involves placing each candidate molecule into the binding site of the target protein and evaluating its binding affinity using a scoring function. nih.gov This allows for the ranking of compounds based on their predicted binding energies.

The results from a hypothetical virtual screening campaign for analogs of this compound could be summarized in a data table, highlighting the top-ranking compounds for further investigation.

| Compound ID | Structure | Pharmacophore Fit Score | Docking Score (kcal/mol) |

|---|---|---|---|

| Analog-001 | [Structure Image] | 0.95 | -9.8 |

| Analog-002 | [Structure Image] | 0.92 | -9.5 |

| Analog-003 | [Structure Image] | 0.89 | -9.1 |

| Analog-004 | [Structure Image] | 0.85 | -8.9 |

| Analog-005 | [Structure Image] | 0.83 | -8.7 |

This table presents hypothetical data from a virtual screening workflow designed to identify potential analogs of this compound. Higher pharmacophore fit scores and more negative docking scores indicate a higher predicted likelihood of biological activity.

Machine Learning Models for Activity Prediction

Machine learning (ML) has become an indispensable tool in drug discovery for predicting the biological activity of compounds, a process often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govjocpr.comwikipedia.org These models learn from existing data to establish a mathematical relationship between the chemical structure of a molecule and its biological effect. mdpi.com For this compound, machine learning models could be developed to predict the activity of newly designed or discovered analogs.

With the dataset prepared, various machine learning algorithms can be trained to learn the structure-activity relationship. Commonly used algorithms in this field include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their predictions to improve accuracy and control for overfitting. acs.org RF is known for its high predictive power and ability to handle complex datasets. nih.gov

Support Vector Machines (SVM): A powerful classification and regression method that works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value. medium.comroutledge.com SVMs are particularly effective in high-dimensional spaces. worldscientific.com

Deep Neural Networks (DNN): A class of machine learning models inspired by the structure of the human brain, capable of learning highly complex and non-linear patterns from data. nih.govfrontiersin.org

The performance of these models must be rigorously validated to ensure their predictions are reliable. basicmedicalkey.com This is often done by splitting the data into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. The validation process should adhere to established guidelines, such as those proposed by the Organisation for Economic Co-operation and Development (OECD), which emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. nih.govscribd.comnih.gov

A comparative analysis of different machine learning models for predicting the activity of this compound analogs could be presented in a performance metrics table.

| Model | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | RMSE (Test Set) |

|---|---|---|---|---|

| Random Forest | 0.95 | 0.78 | 0.85 | 0.35 |

| Support Vector Machine | 0.92 | 0.75 | 0.82 | 0.39 |

| Deep Neural Network | 0.98 | 0.72 | 0.80 | 0.41 |

This table illustrates a hypothetical comparison of the predictive performance of different machine learning models. R² (Coefficient of Determination) measures the goodness-of-fit, Q² (Cross-validated R²) assesses the model's robustness, and RMSE (Root Mean Square Error) indicates the prediction error on the external test set. Higher R² and Q² values and lower RMSE values signify a more reliable model.

By leveraging these advanced computational techniques, the exploration of the chemical space around this compound can be performed more intelligently and efficiently, ultimately guiding the synthesis and testing of new compounds with a higher probability of success.

Future Research Directions and Unaddressed Academic Questions for 1 2,5 Dichlorobenzyl Cyclopropan 1 Amine

Exploration of Novel Pharmacological Targets Beyond Monoamine Systems

While the cyclopropylamine (B47189) structure hints at potential activity at monoamine oxidases, a thorough investigation should not be limited to this target class. nih.gov A critical first step in future research would be to conduct comprehensive screening of 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine against a broad panel of central nervous system receptors, ion channels, and enzymes. This would clarify whether the compound has a selective or multi-target profile and could uncover novel and unexpected pharmacological activities beyond the monoamine systems. Identifying a unique mechanism of action would be a pivotal discovery.

Development of Advanced Synthetic Strategies for Increased Yields and Sustainability

Currently, there are no published, optimized synthetic routes for this compound. Future medicinal chemistry efforts would need to focus on establishing efficient, scalable, and sustainable synthetic methodologies. thieme-connect.com Key areas for development would include stereoselective synthesis to isolate and study individual enantiomers, as the biological activity of chiral molecules often resides in a single stereoisomer. Furthermore, the principles of green chemistry should be applied to minimize the environmental impact of the synthesis.

Design of Prodrug Strategies for Optimized Pharmacokinetic Profiles in Research Models

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound are entirely unknown. If initial preclinical studies reveal suboptimal characteristics, such as poor oral bioavailability or rapid metabolism, the design of prodrugs would be a logical next step. ijpcbs.comnih.govtaylorfrancis.com This would involve the synthesis of derivatives that are chemically or enzymatically converted to the active parent compound in the body, thereby improving its delivery to the site of action.

Comparative Studies with Clinically Used Compounds in Preclinical Research

To ascertain the potential therapeutic value of this compound, it is essential to compare its pharmacological and behavioral effects with those of clinically established drugs. For instance, if the compound is found to be a monoamine oxidase inhibitor, comparative studies against existing MAOIs in relevant preclinical models of depression or neurodegenerative disease would be necessary to determine if it offers any advantages in terms of efficacy, selectivity, or safety.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Downstream Effects in Preclinical Models

To gain a deeper, unbiased understanding of the biological effects of this compound, future research should incorporate "omics" technologies. oup.comnih.govresearchgate.netfrontiersin.orgnih.gov By analyzing the changes in the proteome and metabolome of preclinical models treated with the compound, researchers could identify the downstream signaling pathways and cellular processes that are modulated. This approach could reveal novel biomarkers of drug response and provide a more holistic view of its mechanism of action.

Application of Advanced Imaging Techniques (e.g., PET ligands for preclinical use) to Study Target Occupancy in Animal Models

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the visualization and quantification of drug-target interactions in the living brain. criver.comnih.govfrontiersin.orgitnonline.com A significant future research goal would be the development of a radiolabeled analog of this compound for use as a PET ligand. This would enable preclinical studies to determine if the compound crosses the blood-brain barrier and to measure the degree of target engagement at various doses. Such data is invaluable for establishing a clear link between the administered dose, target occupancy, and the observed pharmacological effects.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine, and how can they be addressed methodologically?

- Answer : The synthesis involves regioselective chlorination and cyclopropane ring formation. Chlorination at the 2,5-positions on the benzyl group requires directing groups or halogenation catalysts (e.g., FeCl₃) to avoid para/meta isomer contamination . Cyclopropanation via [2+1] cycloaddition (e.g., using Simmons-Smith reagents) must balance steric hindrance from the dichlorobenzyl group. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound from byproducts .

Q. How can the physicochemical properties of this compound be experimentally determined?

- Answer : Key properties include logP (hydrophobicity), pKa (amine basicity), and melting point. LogP is measured via shake-flask HPLC using octanol/water partitioning . pKa is determined via potentiometric titration in aqueous-organic solvents. Differential Scanning Calorimetry (DSC) or capillary melting point apparatus is used for thermal stability analysis. Computational tools like MarvinSketch or ACD/Labs can cross-validate experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Answer : Receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) assess CNS activity due to structural similarities to psychoactive amines . Enzyme inhibition studies (e.g., monoamine oxidase) use spectrophotometric or fluorometric methods. Cytotoxicity screening in HEK-293 or SH-SY5Y cell lines via MTT assays provides initial safety profiles .

Advanced Research Questions

Q. How can computational retrosynthesis tools optimize the enantioselective synthesis of this compound?

- Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric cyclopropanation. Molecular docking simulations predict steric and electronic effects of the dichlorobenzyl group on enantioselectivity. Experimental validation via chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data in structural elucidation?

- Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in cyclopropane) observed in solution (NMR) versus solid-state (X-ray). Variable-temperature NMR identifies conformational flexibility. Density Functional Theory (DFT) calculations (e.g., Gaussian09) model optimized geometries and compare with experimental bond angles/lengths from X-ray data .

Q. How do the 2,5-dichloro substituents influence metabolic stability compared to other regioisomers?

- Answer : Microsomal stability assays (human liver microsomes + NADPH) quantify oxidative metabolism. LC-MS/MS identifies metabolites (e.g., dechlorinated or hydroxylated products). Comparative studies with 2,4-dichloro analogs show that 2,5-substitution reduces CYP450-mediated degradation due to steric shielding of the amine group .

Q. What methodologies assess the compound’s potential neurotoxicity in advanced in vitro models?

- Answer : 3D neurospheroid cultures (e.g., iPSC-derived neurons) evaluate mitochondrial stress (Seahorse XF Analyzer) and reactive oxygen species (ROS) generation (DCFDA assay). Multi-electrode array (MEA) systems detect disruptions in neuronal network activity. Transcriptomic profiling (RNA-seq) identifies pathways like apoptosis or oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.